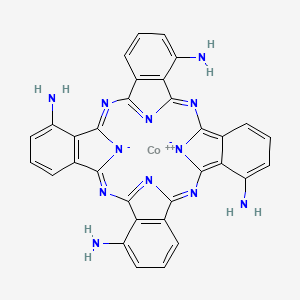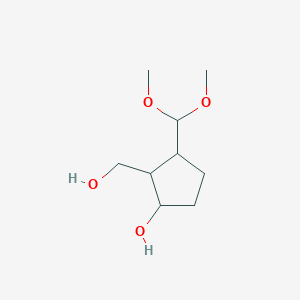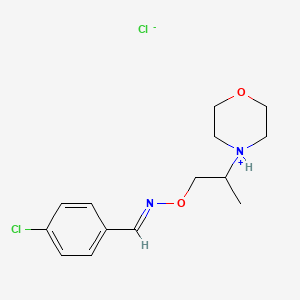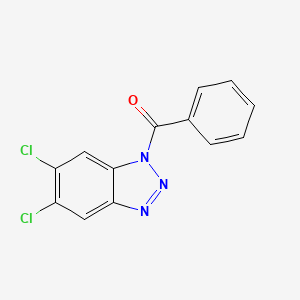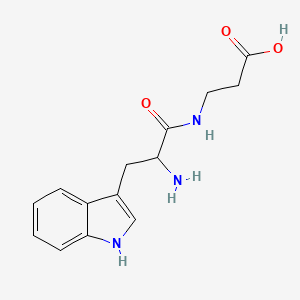
(S)-3-(2-Amino-3-(1H-indol-3-yl)Propanamido)Propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(2-Amino-3-(1H-indol-3-yl)Propanamido)Propanoic acid is a complex organic compound with a molecular formula of C19H19N4O2 This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Amino-3-(1H-indol-3-yl)Propanamido)Propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the protection of functional groups, followed by the formation of the indole ring through cyclization reactions. The final steps often include deprotection and purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are less commonly reported, likely due to its specialized applications. large-scale synthesis would generally follow similar steps as laboratory synthesis, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(S)-3-(2-Amino-3-(1H-indol-3-yl)Propanamido)Propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
(S)-3-(2-Amino-3-(1H-indol-3-yl)Propanamido)Propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (S)-3-(2-Amino-3-(1H-indol-3-yl)Propanamido)Propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact pathways and targets are still under investigation, but the indole ring is known to play a crucial role in these interactions.
類似化合物との比較
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptophan.
Melatonin: A hormone involved in regulating sleep-wake cycles, also derived from tryptophan.
Uniqueness
(S)-3-(2-Amino-3-(1H-indol-3-yl)Propanamido)Propanoic acid is unique due to its specific arrangement of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C14H17N3O3 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
3-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H17N3O3/c15-11(14(20)16-6-5-13(18)19)7-9-8-17-12-4-2-1-3-10(9)12/h1-4,8,11,17H,5-7,15H2,(H,16,20)(H,18,19) |
InChIキー |
GGXFSIZTGHGKLB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B13788530.png)
![N-Ethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13788532.png)

![8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane](/img/structure/B13788541.png)

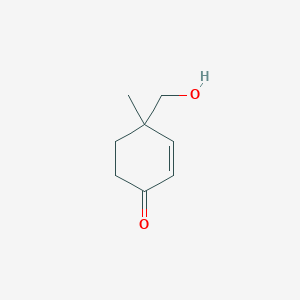
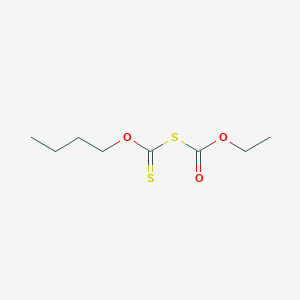
![1-(4-Methylphenyl)-2-[(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B13788558.png)

